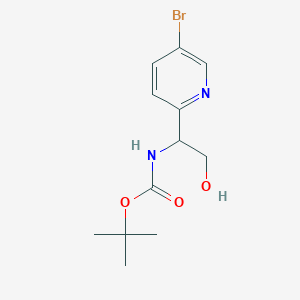
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride is a chiral compound that features a tetrahydropyran ring with multiple hydroxyl groups and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves starting with a glucose derivative, which undergoes a series of reactions including protection of hydroxyl groups, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl groups.
Reduction: The carbonyl chloride group can be reduced to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce esters or amides.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxy-3,4,5,6-tetrahydropyran: This compound shares a similar tetrahydropyran ring structure but has different substituents.
(2S,3R,6R)-2-[®-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol: Another compound with a tetrahydropyran ring, but with different functional groups and stereochemistry.
Propiedades
Fórmula molecular |
C6H9ClO6 |
|---|---|
Peso molecular |
212.58 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H/t1-,2-,3+,4-,6+/m0/s1 |
Clave InChI |
UFHNEMXZLOBWPW-QIUUJYRFSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)Cl)O)O |
SMILES canónico |
C1(C(C(OC(C1O)O)C(=O)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)






